molecular formula C13H16N4O3 B3483476 ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3483476
M. Wt: 276.29 g/mol
InChI Key: ZJURJYPJNABQRI-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with potential applications in various fields such as medicinal chemistry, agriculture, and material science. Pyrazoles are known for their diverse pharmacological effects and are often used as building blocks in drug discovery and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and ethyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) using a suitable solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0°C to room temperature.

  • Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can be performed at different positions on the pyrazole ring to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry. Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound may be used in the development of new drugs, particularly those targeting diseases such as malaria and leishmaniasis. Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the desired therapeutic effect. The molecular pathways involved can vary widely depending on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

  • Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: A closely related compound with similar structural features.

  • Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acetate:

Uniqueness: Ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.

This compound represents a versatile and valuable tool in the field of chemistry, with potential applications across various scientific disciplines. Its unique structure and reactivity make it an important subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

ethyl 5-(3,5-dimethylpyrazole-1-carbonyl)-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-5-20-13(19)11-7-10(15-16(11)4)12(18)17-9(3)6-8(2)14-17/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJURJYPJNABQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate

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